molecular formula C17H20N6O2 B12483731 N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine

N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine

Cat. No.: B12483731
M. Wt: 340.4 g/mol
InChI Key: LKYQAUJLAHWQCI-UHFFFAOYSA-N
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Description

N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine is a synthetic organic compound with a complex structure. It features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The compound also contains benzyloxy and ethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine typically involves multiple steps One common method includes the reaction of 2-(benzyloxy)-3-ethoxybenzyl chloride with sodium azide to form the corresponding azide This intermediate is then subjected to cyclization under acidic conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as zinc (Zn) or tin (Sn) in dilute hydrochloric acid (HCl) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitro group reduction results in the formation of primary amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its tetrazole ring.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyloxy and ethoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxy-1-methylpyridinium triflate: Known for its use in the synthesis of benzyl ethers and esters.

    N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide: A compound with a similar benzyloxy group, used in drug development.

Uniqueness

N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine is unique due to its combination of a tetrazole ring with benzyloxy and ethoxy groups. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C17H20N6O2/c1-2-24-15-10-6-9-14(11-19-23-17(18)20-21-22-23)16(15)25-12-13-7-4-3-5-8-13/h3-10,19H,2,11-12H2,1H3,(H2,18,20,22)

InChI Key

LKYQAUJLAHWQCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNN3C(=NN=N3)N

Origin of Product

United States

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